For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Development and Discovery of Tolebrutinib
This technical guide provides a comprehensive overview of the preclinical development and discovery of tolebrutinib (SAR442168), an investigational, orally available, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor. Tolebrutinib is currently under investigation for the treatment of relapsing and progressive forms of multiple sclerosis (MS).[1][2] This document details the mechanism of action, key preclinical experiments, and associated quantitative data that formed the scientific basis for its progression into clinical trials.
Introduction: Targeting Neuroinflammation in Multiple Sclerosis
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[3] Both the adaptive and innate immune systems are implicated in the pathology of MS. B cells and myeloid cells, including microglia, are key drivers of the neuroinflammation that leads to lesion formation and disability progression.[4][5]
Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of these immune cells.[5][6] Tolebrutinib was developed as a potent and selective covalent inhibitor of BTK, designed to cross the blood-brain barrier and modulate the activity of immune cells in both the periphery and the CNS.[7][8]
Mechanism of Action: Inhibition of BTK Signaling
Tolebrutinib is an irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[8] This binding event permanently inactivates the kinase, thereby blocking downstream signaling pathways that are essential for the activation, proliferation, and survival of B cells and myeloid cells.[6][9] By inhibiting BTK in B cells, tolebrutinib is thought to reduce the production of autoantibodies and pro-inflammatory cytokines.[6] In microglia, the resident immune cells of the CNS, BTK inhibition is hypothesized to suppress the chronic inflammation that contributes to the progression of MS.[1][10]
Caption: BTK Signaling Pathway and Tolebrutinib's Point of Intervention.
Preclinical Pharmacology: In Vitro and In Vivo Characterization
Extensive preclinical studies were conducted to evaluate the potency, selectivity, pharmacokinetics (PK), and pharmacodynamics (PD) of tolebrutinib. These studies included in vitro kinase and cellular assays, as well as in vivo assessments in animal models, including non-human primates.[11][12]
Tolebrutinib's potency was assessed in both biochemical and cellular assays, demonstrating potent inhibition of BTK. Comparative analyses were performed against other BTK inhibitors in clinical development for MS, such as evobrutinib and fenebrutinib.[11][13]
Table 1: In Vitro Potency of BTK Inhibitors
| Parameter | Tolebrutinib | Evobrutinib | Fenebrutinib |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible | Reversible |
| Kinase Assay (K_inact/K_i) (nM⁻¹*s⁻¹) | 4.37 x 10⁻³ | 6.82 x 10⁻⁵ | N/A |
| Kinase Assay (K_i) (nM) | N/A | N/A | 4.7 |
| Cellular Assay (IC₅₀, B-cell activation) (nM) | 0.7 - 3.2 | 33.5 - 80.9 | 2.9 - 19.8 |
| Cellular Assay (IC₅₀, Microglia) (nM) | 0.7 | N/A | N/A |
| Data compiled from multiple sources.[8][11][13][14][15][16] |
The results from in vitro kinase assays indicated that tolebrutinib reacts with BTK approximately 64-65 times faster than evobrutinib and about 1,780 times faster than fenebrutinib's association rate.[7][11] This high reactivity translates to potent inhibition in cellular assays measuring B-cell activation.[13][14]
A key design feature of tolebrutinib is its ability to penetrate the CNS.[7] This was evaluated in non-human primates (cynomolgus macaques) by measuring drug concentrations in the cerebrospinal fluid (CSF) following oral administration.[17]
Table 2: CNS Pharmacokinetics in Non-Human Primates (10 mg/kg single oral dose)
| Parameter | Tolebrutinib | Evobrutinib | Fenebrutinib |
| CSF Concentration (ng/mL) | 4.8 | 3.2 | 12.9 |
| Brain/Plasma Unbound Fraction (k_p,uu CSF) | 0.40 | 0.13 | 0.15 |
| Estimated IC₉₀ (ng/mL) | 3.1 | 144 | 40.6 |
| CSF Concentration vs. IC₉₀ | Exceeded | Not Reached | Not Reached |
| Data compiled from multiple sources.[14][15][17] |
These preclinical data demonstrated that while all three tested BTK inhibitors achieved some level of CSF exposure, only tolebrutinib reached concentrations that exceeded the estimated IC₉₀ required for substantial target engagement within the CNS.[12][17]
Experimental Protocols
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Kinase Assays: The relative potency of covalent inhibitors was determined by measuring the rate of inactivation of the BTK enzyme (K_inact/K_i). For the reversible inhibitor fenebrutinib, the inhibitory constant (K_i) was determined. These assays typically involve incubating the purified BTK enzyme with the inhibitor and a substrate, then measuring the resulting kinase activity.[7][14]
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Cellular Assays (B-cell activation): The half-maximal inhibitory concentration (IC₅₀) was determined in assays measuring antigen-stimulated B-cell activation. This involves treating B-cell lines (e.g., Ramos B cells) or primary B cells with the BTK inhibitor, stimulating the B-cell receptor, and then measuring a downstream signaling event, such as calcium mobilization or the expression of activation markers (e.g., CD69).[8][11]
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Non-Human Primate Model: Healthy male cynomolgus monkeys were used in a crossover study design. A single oral dose of 10 mg/kg of tolebrutinib, evobrutinib, or fenebrutinib was administered.[17]
-
CSF and Plasma Sampling: Serial samples of blood and CSF were collected over a specified time course.
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Bioanalysis: Drug concentrations in plasma and CSF were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (C_max), time to maximum concentration (T_max), and the brain/plasma unbound fraction (k_p,uu CSF), were calculated. These exposure levels were then compared to the in vitro potency values (IC₅₀ and IC₉₀) to estimate the degree of target engagement in the CNS.[14][17]
Caption: Preclinical Development Workflow for Tolebrutinib.
First-in-Human Studies
The promising preclinical data supported the advancement of tolebrutinib into Phase 1 clinical trials in healthy volunteers. These studies confirmed that tolebrutinib was well-tolerated and achieved dose-dependent BTK occupancy in peripheral blood mononuclear cells.[5][18] Importantly, CSF exposure was demonstrated in humans, with a single 120 mg dose resulting in concentrations above the cellular IC₉₀, confirming the potential for CNS target engagement.[18]
Table 3: Phase 1 BTK Occupancy in Healthy Volunteers (Single Dose)
| Tolebrutinib Dose | Maximal Mean BTK Occupancy |
| 60 mg | 96% ± 2% |
| 120 mg | 97% ± 0% |
| Data from a Phase 1 study in healthy volunteers.[18] |
Conclusion
The preclinical development of tolebrutinib was guided by a translational approach focused on optimizing potency and CNS exposure.[14] In vitro studies established its high potency and rapid inactivation of the BTK enzyme compared to other BTK inhibitors.[7][11] Subsequent in vivo studies in non-human primates provided critical evidence of its superior ability to cross the blood-brain barrier and achieve concentrations sufficient for meaningful target engagement within the central nervous system.[2][17] These foundational preclinical findings provided a strong rationale for the investigation of tolebrutinib in Phase 2 and 3 clinical trials for multiple sclerosis, with the aim of targeting both peripheral and central mechanisms of neuroinflammation.[4]
References
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- 2. New preclinical tolebrutinib data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Tolebrutinib used for? [synapse.patsnap.com]
- 7. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.univr.it [iris.univr.it]
- 9. Tolebrutinib | MS Trust [mstrust.org.uk]
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- 13. physiciansweekly.com [physiciansweekly.com]
- 14. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A phase I trial assessing the safety, pharmacokinetics, cerebrospinal fluid penetrance, and food effect of BTK inhibitor tolebrutinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New preclinical tolebrutinib data demonstrated superior [globenewswire.com]
- 18. Phase 1 clinical trial evaluating safety, exposure and pharmacodynamics of BTK inhibitor tolebrutinib (PRN2246, SAR442168) - PMC [pmc.ncbi.nlm.nih.gov]
